1-(3,4-Dimethoxycinnamoyl)piperidine
CAS No.:
Cat. No.: VC21264548
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO3 |
|---|---|
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ |
| Standard InChI Key | RDNRIBOBEOTFJG-VQHVLOKHSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)OC |
| SMILES | COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC |
| Appearance | Oil |
Introduction
Chemical Identity and Structure
1-(3,4-Dimethoxycinnamoyl)piperidine belongs to the chemical class of cinnamoyl derivatives and contains both a piperidine ring and a dimethoxyphenyl group. The compound features a conjugated double bond system that connects these two primary structural components, giving it unique chemical properties and reactivity patterns.
Structural Features
The molecule contains several key structural elements:
-
A six-membered piperidine heterocyclic ring containing one nitrogen atom
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A 3,4-dimethoxyphenyl group with two methoxy (-OCH3) substituents at positions 3 and 4 of the benzene ring
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A cinnamoyl group (3-phenylprop-2-enoyl) that serves as a linker between the piperidine and the dimethoxyphenyl moiety
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An (E)-configuration (trans) across the carbon-carbon double bond in the cinnamoyl group
The 3,4-dimethoxy substitution pattern on the phenyl ring is a common structural motif found in many natural products and pharmaceutically active compounds. This pattern can influence both the physical properties and biological activities of the molecule through electronic and steric effects .
Molecular Representation
The chemical structure can be represented in multiple formats:
2D Structure:
The two-dimensional representation shows the connectivity of atoms and bonds, with the piperidine ring typically drawn on the right side connected to the cinnamoyl group, which links to the 3,4-dimethoxyphenyl group on the left .
3D Structure:
The three-dimensional structure reveals the spatial arrangement of atoms, particularly highlighting the (E)-configuration of the double bond and the preferred conformations of the piperidine ring .
Chemical Properties and Identifiers
Basic Chemical Data
Table 1: Chemical Properties of 1-(3,4-Dimethoxycinnamoyl)piperidine
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.34 g/mol |
| CAS Registry Number | 128261-84-7 |
| PubChem CID | 2327270 |
| Physical State | Oil |
| Purity (Commercial) | >98% |
Identifiers and Nomenclature
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ |
| InChIKey | RDNRIBOBEOTFJG-VQHVLOKHSA-N |
| SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)OC |
| Nikkaji Number | J779.725G |
These identifiers provide unique ways to represent the compound in chemical databases and literature, facilitating accurate retrieval of information across different platforms .
Physical Properties
Understanding the physical properties of 1-(3,4-Dimethoxycinnamoyl)piperidine is essential for its handling, storage, and potential applications in research and development.
Solubility Profile
1-(3,4-Dimethoxycinnamoyl)piperidine demonstrates good solubility in a range of organic solvents, which is an important consideration for laboratory use and formulation development. It is soluble in:
Structural Relationship to Piperidine Derivatives
1-(3,4-Dimethoxycinnamoyl)piperidine belongs to a broader class of piperidine derivatives, which are significant in both natural product chemistry and pharmaceutical research.
Comparison to Related Compounds
Piperidine derivatives, particularly those with substitutions at the 3-position, have demonstrated various bioactivities and are commonly found in natural alkaloids and pharmaceutical agents . While the search results don't explicitly mention biological activities for 1-(3,4-Dimethoxycinnamoyl)piperidine, its structural features suggest potential similarities to bioactive compounds.
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